2-((2-((1-(2-(Dimethylamino)acetyl)-5-methoxyindolin-6-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluoro-N-methylbenzamide

Catalog No.
S549073
CAS No.
1116235-97-2
M.F
C27H29FN8O3
M. Wt
532.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-((1-(2-(Dimethylamino)acetyl)-5-methoxyindol...

CAS Number

1116235-97-2

Product Name

2-((2-((1-(2-(Dimethylamino)acetyl)-5-methoxyindolin-6-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluoro-N-methylbenzamide

IUPAC Name

2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide

Molecular Formula

C27H29FN8O3

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34)

InChI Key

HZTYDQRUAWIZRE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4)C(=O)CN(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

GSK 1838705A, GSK-1838705A, GSK1838705A

Canonical SMILES

CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4)C(=O)CN(C)C)OC

Description

The exact mass of the compound 2-((2-((1-(2-(Dimethylamino)acetyl)-5-methoxyindolin-6-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluoro-N-methylbenzamide is 532.23467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Availability for Research

    While commercial suppliers exist that offer the compound for purchase [], there is no scientific literature readily available detailing its biological activity or potential applications in research.

  • Structural Features and Potential Implications

    Analyzing the compound's structure, we can identify several functional groups that might provide clues for its potential activity. These include:

    • Fluoro-substituted N-methylbenzamide: This group can participate in hydrogen bonding and hydrophobic interactions with biomolecules [].
    • 7H-pyrrolo[2,3-d]pyrimidine ring: This heterocyclic ring system is present in various bioactive molecules, including some kinase inhibitors [].
    • Dimethylaminoacetyl group: This moiety can act as a hydrogen bond donor and acceptor, potentially influencing the compound's interaction with proteins.
    • Methoxy-substituted indolin ring: The methoxy group can enhance the compound's water solubility and influence its interaction with biological targets.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

532.23467

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK-1838705A

Dates

Modify: 2023-08-15
1: Bao NR, Lu M, Bin FW, Chang ZY, Meng J, Zhou LW, Guo T, Zhao JN. Systematic screen with kinases inhibitors reveals kinases play distinct roles in growth of osteoprogenitor cells. Int J Clin Exp Pathol. 2013 Sep 15;6(10):2082-91. eCollection 2013. PubMed PMID: 24133586; PubMed Central PMCID: PMC3796230.
2: Ardini E, Magnaghi P, Orsini P, Galvani A, Menichincheri M. Anaplastic Lymphoma Kinase: role in specific tumours, and development of small molecule inhibitors for cancer therapy. Cancer Lett. 2010 Dec 28;299(2):81-94. doi: 10.1016/j.canlet.2010.09.001. Epub 2010 Oct 8. Review. PubMed PMID: 20934803.
3: Kelleher FC, McDermott R. The emerging pathogenic and therapeutic importance of the anaplastic lymphoma kinase gene. Eur J Cancer. 2010 Sep;46(13):2357-68. doi: 10.1016/j.ejca.2010.04.006. Epub 2010 May 5. Review. PubMed PMID: 20451371.
4: Sabbatini P, Korenchuk S, Rowand JL, Groy A, Liu Q, Leperi D, Atkins C, Dumble M, Yang J, Anderson K, Kruger RG, Gontarek RR, Maksimchuk KR, Suravajjala S, Lapierre RR, Shotwell JB, Wilson JW, Chamberlain SD, Rabindran SK, Kumar R. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2009 Oct;8(10):2811-20. doi: 10.1158/1535-7163.MCT-09-0423. PubMed PMID: 19825801.

Explore Compound Types